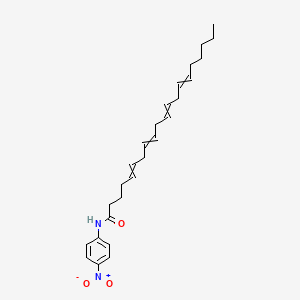
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide is an organic compound with the molecular formula C26H36N2O3 It is known for its unique structure, which includes a nitrophenyl group attached to a long-chain polyunsaturated fatty acid amide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with 4-nitroaniline. The process can be summarized as follows:
Arachidonic Acid Activation: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated arachidonic acid is then reacted with 4-nitroaniline under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation Products: Nitro derivatives with higher oxidation states.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with substituted nitrophenyl groups.
科学的研究の応用
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving fatty acid amides.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH).
Pathways: It may modulate signaling pathways related to inflammation and pain, potentially through the inhibition of FAAH and subsequent increase in endogenous fatty acid amides.
類似化合物との比較
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)icosa-5,8,11,14-tetraenamide: Similar structure but with a methyl group instead of a nitro group.
N-(4-aminophenyl)icosa-5,8,11,14-tetraenamide: Contains an amino group instead of a nitro group.
N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide: Features a hydroxy group in place of the nitro group.
Uniqueness: The presence of the nitrophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.
特性
CAS番号 |
119520-58-0 |
|---|---|
分子式 |
C26H36N2O3 |
分子量 |
424.6 g/mol |
IUPAC名 |
N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29) |
InChIキー |
PBMVYDNBOIVHBO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


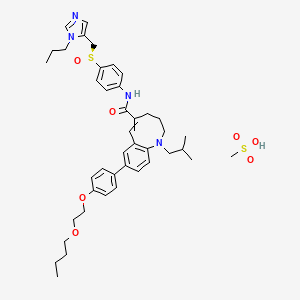
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
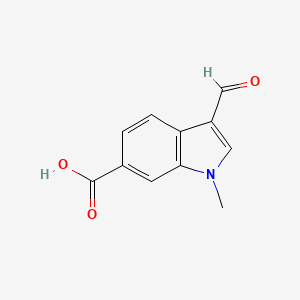
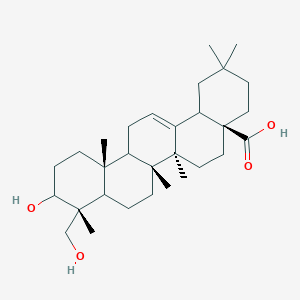
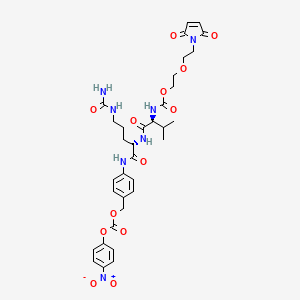
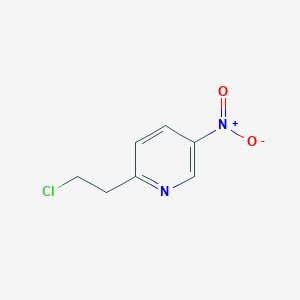
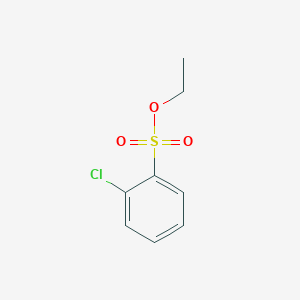
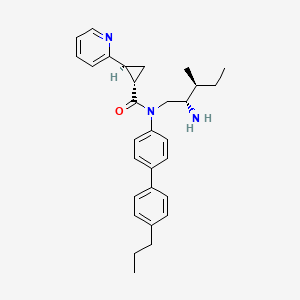
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
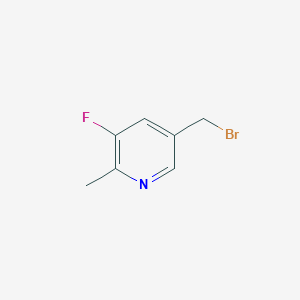
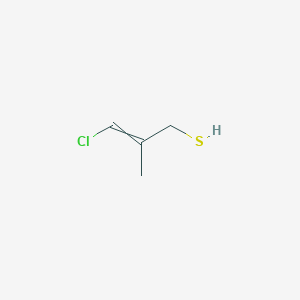
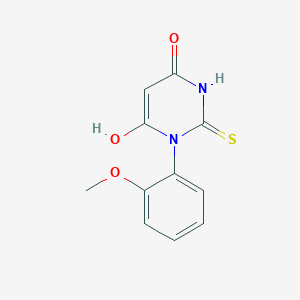
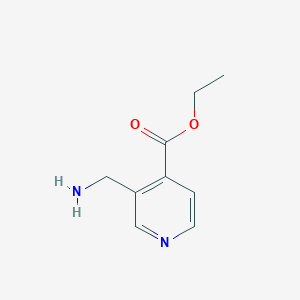
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
